molecular formula C9H7Cl2NS B14900845 3-((2,6-Dichlorophenyl)thio)propanenitrile

3-((2,6-Dichlorophenyl)thio)propanenitrile

Cat. No.: B14900845
M. Wt: 232.13 g/mol
InChI Key: IWPFKCNBTLFUCO-UHFFFAOYSA-N
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Description

3-((2,6-Dichlorophenyl)thio)propanenitrile is an organic compound with the molecular formula C9H7Cl2NS It is characterized by the presence of a nitrile group (-CN) attached to a three-carbon chain, which is further connected to a 2,6-dichlorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-Dichlorophenyl)thio)propanenitrile typically involves the reaction of 2,6-dichlorothiophenol with 3-bromopropanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2,6-Dichlorophenyl)thio)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions often require a base like sodium hydride and are performed in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3-((2,6-Dichlorophenyl)thio)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2,6-Dichlorophenyl)thio)propanenitrile involves its interaction with molecular targets in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-((2,6-Dichlorophenyl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2,6-Dichlorothiophenol: The parent thiophenol compound without the propanenitrile moiety.

    3-(2,6-Dichlorophenyl)propanenitrile: Lacks the thio group present in 3-((2,6-Dichlorophenyl)thio)propanen

Properties

Molecular Formula

C9H7Cl2NS

Molecular Weight

232.13 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)sulfanylpropanenitrile

InChI

InChI=1S/C9H7Cl2NS/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4H,2,6H2

InChI Key

IWPFKCNBTLFUCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SCCC#N)Cl

Origin of Product

United States

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